

Application Notes and Protocols for (S)-BI 665915 in Cell Culture Assays

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Compound of Interest

Compound Name: (S)-BI 665915

Cat. No.: B606090

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Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By binding to FLAP, **(S)-BI 665915** prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[3] These application notes provide detailed protocols for assessing the in vitro activity of **(S)-BI 665915** in a cell-based assay by measuring the inhibition of LTB4 production in human monocytic cells.

Data Presentation

The inhibitory activity of **(S)-BI 665915** has been characterized in various assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of **(S)-BI 665915**

Target/Assay	Species	IC50 (nM)	Reference
FLAP Binding	Human	1.7	[1] [2] [3] [4]
FLAP Functional Assay (Human Whole Blood)	Human	45	[4]
FLAP Functional Assay (Mouse Whole Blood)	Mouse	4800	[4]

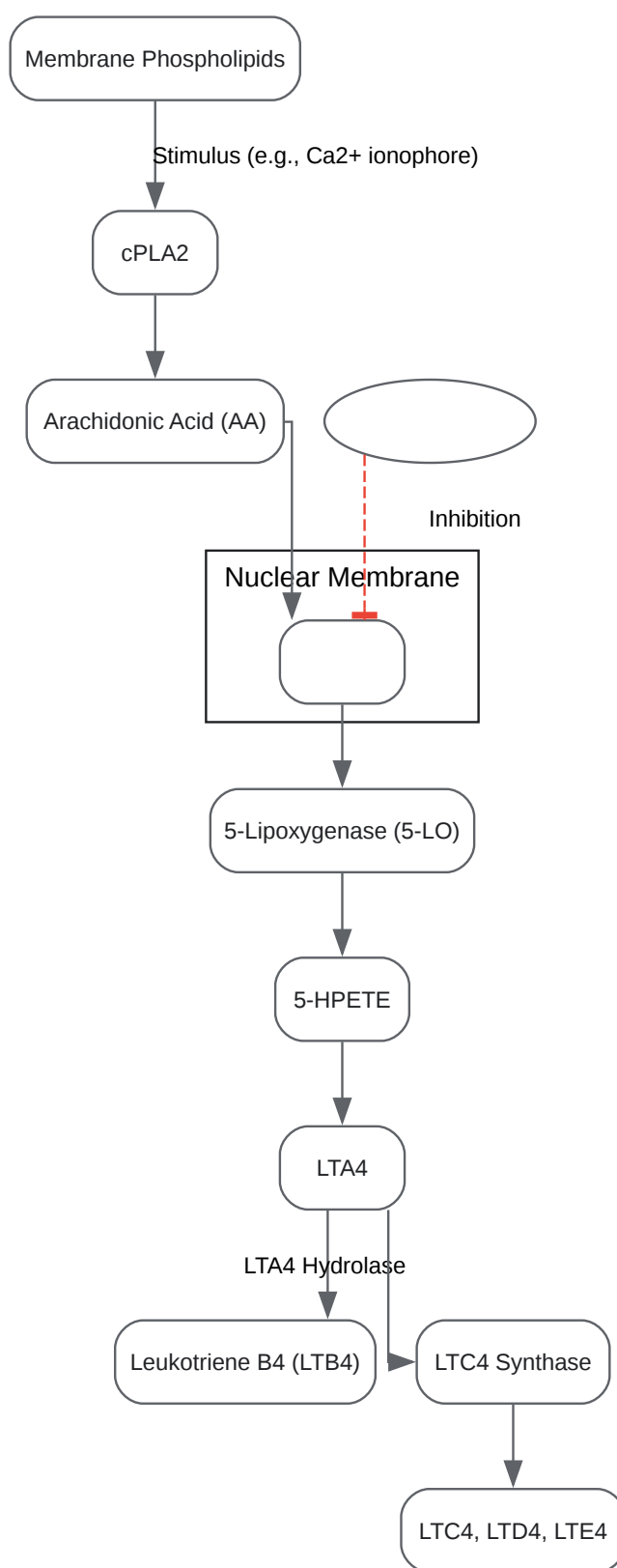
Table 2: Representative Dose-Response Data for LTB4 Inhibition

Note: Specific dose-response data for **(S)-BI 665915** in a cultured cell line LTB4 assay is not publicly available. The following data is a representative example based on typical FLAP inhibitor activity.

(S)-BI 665915 Concentration (nM)	% Inhibition of LTB4 Production (Relative to Vehicle Control)
0.1	5
1	20
10	50
100	85
1000	98

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the mechanism of action of **(S)-BI 665915**.



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Caption: FLAP Signaling Pathway and Inhibition by **(S)-BI 665915**.

Experimental Protocols

Protocol 1: Inhibition of LTB4 Production in THP-1 Cells

This protocol describes a cell-based assay to determine the potency of **(S)-BI 665915** in inhibiting the production of LTB4 in the human monocytic cell line THP-1.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium (with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **(S)-BI 665915**
- Dimethyl sulfoxide (DMSO)
- Calcium Ionophore A23187
- Phosphate Buffered Saline (PBS)
- LTB4 ELISA Kit
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Centrifuge
- Microplate reader

Procedure:

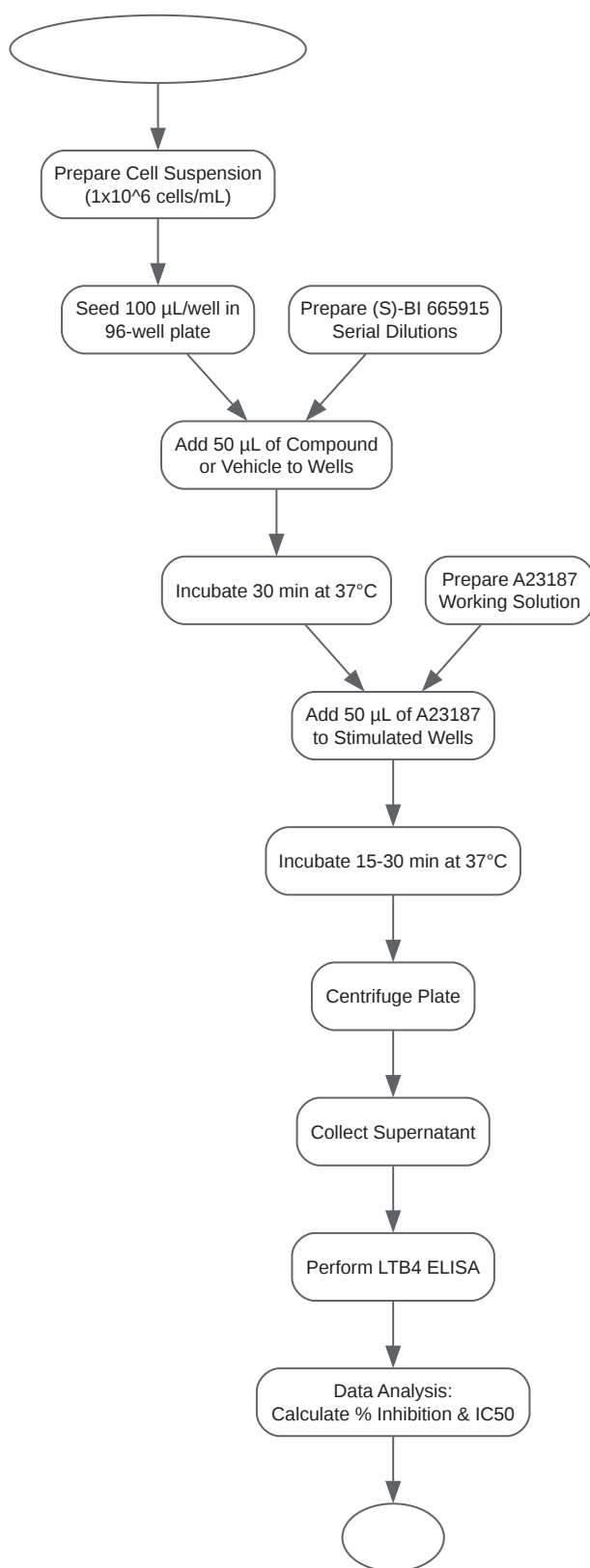
- Cell Culture:

- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a CO2 incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain a cell density between 2×10^5 and 1×10^6 cells/mL.
- Compound Preparation:
 - Prepare a 10 mM stock solution of **(S)-BI 665915** in DMSO.
 - Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is $\leq 0.1\%$.
- Cell Seeding:
 - On the day of the experiment, centrifuge the THP-1 cells and resuspend them in fresh, serum-free RPMI-1640 medium to a density of 1×10^6 cells/mL.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate.
- Compound Treatment:
 - Add 50 μL of the diluted **(S)-BI 665915** solutions to the respective wells.
 - For the vehicle control, add 50 μL of medium containing 0.1% DMSO.
 - For the unstimulated control, add 50 μL of medium.
 - Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
- Cell Stimulation:
 - Prepare a stock solution of Calcium Ionophore A23187 in DMSO. Dilute it in serum-free RPMI-1640 to a working concentration that gives a final concentration of 1-5 μM in the wells.

- Add 50 μ L of the A23187 working solution to all wells except the unstimulated control wells. Add 50 μ L of serum-free medium to the unstimulated control wells.
- Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
- Sample Collection:
 - After incubation, centrifuge the plate at 500 x g for 10 minutes.
 - Carefully collect the supernatant (cell-free medium) from each well for LTB₄ measurement.
- LTB₄ Measurement:
 - Quantify the concentration of LTB₄ in the collected supernatants using a commercially available LTB₄ ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
- Data Analysis:
 - Calculate the percentage inhibition of LTB₄ production for each concentration of **(S)-BI 665915** compared to the vehicle-treated, stimulated control.
 - Plot the percentage inhibition against the log concentration of **(S)-BI 665915** to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines the workflow for the LTB₄ inhibition assay.



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Caption: Workflow for the LTB4 Production Inhibition Assay.

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